Trimethylsulfoxonium iodide

Description

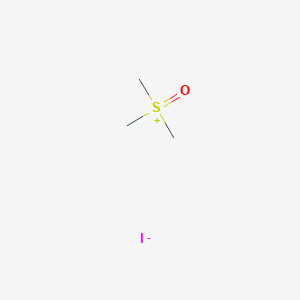

Structure

3D Structure of Parent

Propriétés

InChI |

InChI=1S/C3H9OS.HI/c1-5(2,3)4;/h1-3H3;1H/q+1;/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLKQGGAXWRFOE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](=O)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9IOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001014581 | |

| Record name | Trimethyloxosulphonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Trimethylsulfoxonium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18377 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1774-47-6 | |

| Record name | Sulfoxonium, trimethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1774-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfoxonium, trimethyl-, iodide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001774476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylsulfoxonium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfoxonium, trimethyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethyloxosulphonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyloxosulphonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Trimethylsulfoxonium Iodide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical guide on the synthesis of trimethylsulfoxonium (B8643921) iodide from dimethyl sulfoxide (B87167) (DMSO) and methyl iodide. Trimethylsulfoxonium iodide is a versatile reagent in organic synthesis, primarily utilized as a precursor to dimethyloxosulfonium methylide, a key component in the Johnson–Corey–Chaykovsky reaction for the formation of epoxides, cyclopropanes, and aziridines.[1][2][3] This guide details the reaction mechanism, experimental protocols, and quantitative data, offering a comprehensive resource for laboratory and industrial applications.

Introduction

This compound, a white to off-white crystalline solid, is a stable and highly useful sulfoxonium salt in organic chemistry.[1] Its synthesis, first reported in the mid-20th century, involves the S-alkylation of dimethyl sulfoxide (DMSO) with methyl iodide.[1] The reaction proceeds via a nucleophilic attack of the sulfur atom of DMSO on the electrophilic methyl group of methyl iodide, forming the trimethylsulfoxonium cation with an iodide counterion.[1] This guide consolidates various reported methodologies to provide a clear and comprehensive overview of its preparation.

Reaction Mechanism and Stoichiometry

The formation of this compound is a classic example of a nucleophilic substitution reaction (SN2). The sulfur atom in DMSO acts as the nucleophile, attacking the carbon atom of methyl iodide and displacing the iodide ion, which then becomes the counterion to the newly formed trimethylsulfoxonium cation.[1][4]

The overall reaction is as follows:

(CH₃)₂SO + CH₃I → [(CH₃)₃SO]⁺I⁻

While the reaction can proceed with equimolar amounts of reactants, an excess of methyl iodide is often used to ensure the complete conversion of DMSO.[2][5]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported experimental procedures for the synthesis of this compound.

Table 1: Reaction Conditions and Yields

| DMSO (equiv.) | Methyl Iodide (equiv.) | Temperature (°C) | Time (h) | Solvent | Yield (%) | Reference |

| 1 | ~1 | 70 | 48 | None (neat) | 65 | [5] |

| 1 | ~2.5 | 80 (reflux) | 24 | None (neat) | Not specified | [2][5] |

| 2 | 1 | Not specified (reflux) | 72 | None (neat) | ~60 | [1] |

| 1 | 1 | Room Temperature | Not specified | None (neat) | Not specified | [1] |

| 1 | 1 | 0 - Room Temperature | Not specified | None (neat) | Not specified | [1] |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 203 °C (sublimation) | [1] |

| Solubility | Water, Methanol, Dimethylformamide | [1] |

| Hygroscopicity | Hygroscopic | [1] |

Experimental Protocols

Below are detailed experimental protocols derived from the literature. It is crucial to handle methyl iodide in a well-ventilated fume hood due to its toxicity and volatility.[5] Anhydrous conditions are recommended to prevent decomposition.[1]

Protocol 1: Synthesis in a Pressure Vessel

This method utilizes elevated temperature and pressure to accelerate the reaction.

Materials:

-

Dimethyl sulfoxide (DMSO)

-

Methyl iodide (CH₃I)

-

Chloroform (for washing)

-

Water (for recrystallization)

-

Pressure vessel

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

To a pressure vessel, add dimethyl sulfoxide (2 mL, 28.2 mmol) and methyl iodide (1.75 mL, 28.1 mmol).[1]

-

Seal the vessel and stir the mixture at 70 °C for 48 hours.[1]

-

Cool the reaction mixture to room temperature. A precipitate will have formed.

-

Filter the resulting solid and wash it with chloroform.[1]

-

Recrystallize the crude product from water to obtain clear, colorless crystals of this compound.[5]

-

Dry the product under reduced pressure. Expected yield: ~65%.[5]

Protocol 2: Reflux Conditions

This protocol employs refluxing at a higher temperature.

Materials:

-

Dimethyl sulfoxide (DMSO)

-

Methyl iodide (CH₃I)

-

Acetone (B3395972) (for washing)

-

Round-bottom flask with reflux condenser

-

Heating mantle and stirrer

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, combine dimethyl sulfoxide (1 equivalent) and methyl iodide (~2.5 equivalents).[5]

-

Fit the flask with a reflux condenser and heat the mixture to 80 °C with stirring for 24 hours.[2][5]

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the crude solid product and wash it with acetone to yield the desired this compound.[2][5]

Diagrams

Reaction Pathway

The following diagram illustrates the nucleophilic attack of DMSO on methyl iodide to form this compound.

Caption: SN2 reaction pathway for the synthesis of this compound.

Experimental Workflow

This diagram outlines the general experimental workflow for the synthesis and purification of this compound.

Caption: A typical workflow for this compound synthesis.

Safety Considerations

-

Methyl Iodide: Methyl iodide is toxic and a suspected carcinogen. It should be handled with appropriate personal protective equipment (gloves, safety goggles, lab coat) in a well-ventilated chemical fume hood.[5]

-

Exothermic Reaction: The reaction between DMSO and methyl iodide can be exothermic.[1] Appropriate cooling and temperature control measures should be in place, especially for larger-scale reactions.

-

Pressure: When using a pressure vessel, ensure it is rated for the reaction conditions and operated according to the manufacturer's instructions.

Applications in Drug Development

This compound is a crucial reagent in the synthesis of various pharmaceutical intermediates.[1][2] Its primary application is in the Johnson–Corey–Chaykovsky reaction, which is widely used to introduce epoxide and cyclopropane (B1198618) functionalities into complex molecules, a common structural motif in many drug candidates.[1][2]

Conclusion

The synthesis of this compound from DMSO and methyl iodide is a well-established and reliable method. By carefully controlling the reaction conditions, researchers can obtain high yields of this valuable synthetic reagent. The protocols and data presented in this guide offer a solid foundation for the successful preparation of this compound for a variety of applications in research and development.

References

An In-depth Technical Guide to Trimethylsulfoxonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsulfoxonium (B8643921) iodide (CAS No. 1774-47-6) is a versatile and pivotal salt in organic synthesis, primarily utilized as a precursor to dimethyloxosulfonium methylide, a key reagent in the Corey-Chaykovsky reaction.[1][2] This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols, tailored for professionals in research and drug development. The compound's ability to act as a methylene-transfer agent makes it indispensable for the synthesis of epoxides, cyclopropanes, and aziridines from carbonyls, enones, and imines respectively.[1][2]

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of trimethylsulfoxonium iodide is presented below. This data is essential for its safe handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 1774-47-6 | [3] |

| Molecular Formula | C₃H₉IOS | [3] |

| Molecular Weight | 220.07 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 208-212 °C (decomposition) | [3][5] |

| Solubility | Soluble in water (approx. 50 g/L) | [5] |

| Purity | ≥98% | [6] |

| LD50 (Intravenous, mouse) | 180 mg/kg | [4] |

| LD50 (Intraperitoneal, mouse) | 900 mg/kg | [4] |

| LD50 (Oral, rat) | > 2,000 mg/kg | [5][7] |

Core Synthetic Application: The Corey-Chaykovsky Reaction

The most prominent application of this compound is in the Corey-Chaykovsky reaction, which facilitates the formation of epoxides from aldehydes and ketones.[1][2] The reaction proceeds via the in situ generation of dimethyloxosulfonium methylide (Corey's reagent), a sulfur ylide.[1][8]

Reaction Mechanism

The generally accepted mechanism involves two main stages:

-

Ylide Formation: this compound is deprotonated by a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu), to form the highly reactive dimethyloxosulfonium methylide.[2][8]

-

Epoxidation: The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting intermediate undergoes an intramolecular nucleophilic substitution, where the oxygen anion displaces dimethyl sulfoxide (B87167) (DMSO) to form the epoxide ring.[1][8]

A visual representation of this reaction pathway is provided below.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Preparation of Dimethyloxosulfonium Methylide

This procedure outlines the in situ generation of the active ylide, a prerequisite for subsequent reactions.

Materials:

-

This compound

-

Sodium hydride (NaH) or Potassium tert-butoxide (KOt-Bu)

-

Anhydrous Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere, add this compound.[9]

-

Add anhydrous DMSO or THF to the flask.[9]

-

Slowly add the strong base (e.g., NaH, KOt-Bu) portion-wise at room temperature.[2][9]

-

Stir the resulting suspension at room temperature for approximately 1-2 hours, or until the evolution of hydrogen gas ceases (if using NaH). The resulting milky white to yellowish suspension is the dimethyloxosulfonium methylide, ready for use.[9]

Synthesis of Epoxides from Aldehydes and Ketones

This protocol details the subsequent reaction of the generated ylide with a carbonyl compound.

Materials:

-

Pre-formed dimethyloxosulfonium methylide solution

-

Aldehyde or Ketone

-

Anhydrous solvent (DMSO or THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Cool the freshly prepared dimethyloxosulfonium methylide solution to 0 °C in an ice bath.[9]

-

Dissolve the aldehyde or ketone in a minimal amount of the same anhydrous solvent used for the ylide preparation.[9]

-

Add the carbonyl solution dropwise to the cooled ylide suspension over a period of 15-30 minutes.[9]

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, continuing to stir for an additional 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9][10]

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution or water.[10]

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[10]

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[10]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude epoxide.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure epoxide.[11]

Spectral Data

For confirmation of the identity and purity of this compound, the following spectral data are characteristic.

| Spectral Data Type | Key Features | Reference(s) |

| ¹H NMR | A sharp singlet corresponding to the nine equivalent protons of the three methyl groups. | [12][13] |

| ¹³C NMR | A single resonance corresponding to the three equivalent methyl carbons. | [13] |

| FTIR (KBr) | Characteristic peaks for C-H stretching and bending, and S=O stretching. | [13][14] |

Conclusion

This compound is a powerful and reliable reagent in the arsenal (B13267) of synthetic chemists. Its primary role in the Corey-Chaykovsky reaction provides a straightforward and efficient method for the synthesis of epoxides, which are valuable intermediates in the production of pharmaceuticals and other complex organic molecules. The experimental protocols and data presented in this guide are intended to facilitate its effective and safe use in a research and development setting.

References

- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 2. adichemistry.com [adichemistry.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. sodiumiodide.net [sodiumiodide.net]

- 8. Johnson-Corey-Chaykovsky_reaction [chemeurope.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. eurjchem.com [eurjchem.com]

- 11. rsc.org [rsc.org]

- 12. This compound(1774-47-6) 1H NMR spectrum [chemicalbook.com]

- 13. Sulfoxonium, trimethyl-, iodide (1:1) | C3H9IOS | CID 74498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound(1774-47-6) IR Spectrum [m.chemicalbook.com]

chemical structure and stability of trimethylsulfoxonium iodide

An In-depth Technical Guide to the Chemical Structure and Stability of Trimethylsulfoxonium (B8643921) Iodide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimethylsulfoxonium iodide, with the chemical formula [(CH₃)₃SO]⁺I⁻, is a versatile and valuable sulfoxonium salt in modern organic synthesis.[1] It serves as a key precursor for the generation of dimethyloxosulfonium methylide, a crucial reagent in the Corey-Chaykovsky reaction for the synthesis of epoxides, cyclopropanes, and aziridines. This guide provides a comprehensive overview of its chemical structure and stability, supported by quantitative data, detailed experimental protocols, and logical diagrams to facilitate its effective use in research and development.

Chemical Structure

This compound is an ionic compound consisting of a trimethylsulfoxonium cation ([(CH₃)₃SO]⁺) and an iodide anion (I⁻).

Molecular Geometry and Bonding

The central sulfur atom in the trimethylsulfoxonium cation is bonded to three methyl (CH₃) groups and one oxygen atom. This arrangement results in a tetrahedral molecular geometry around the sulfur center.[1] The ion possesses an idealized C₃v symmetry . It is isoelectronic with trimethylphosphine (B1194731) oxide.

The structure is best represented as a salt, where the positive charge is formally on the sulfur atom.

Physicochemical Properties

This compound is a white to light yellow crystalline powder.[2][3] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₃H₉IOS | [1] |

| Molecular Weight | 220.07 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2][3] |

| Melting Point | 208-212 °C (decomposes) | [1] |

| Solubility in Water | 15 g/L (20 °C) | [3] |

| CAS Number | 1774-47-6 | [1] |

Stability and Reactivity

General Stability and Storage

This compound is considered stable under normal temperatures and pressures.[4][5] However, it exhibits sensitivity to certain conditions:

-

Hygroscopicity: The salt is hygroscopic and should be stored in a dry place.[3]

-

Light Sensitivity: It is sensitive to light and must be stored in a dark place, protected from light.[3]

For optimal stability, it is recommended to store the compound in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[3][5]

Incompatibilities and Decomposition

The compound's stability is compromised in the presence of certain substances. It is incompatible with strong oxidizing agents and strong bases .[3][4][5]

Thermal decomposition occurs at its melting point (208-212 °C).[1] Hazardous decomposition products include:

-

Carbon monoxide (CO) and Carbon dioxide (CO₂)

-

Sulfur oxides (SOx)

-

Hydrogen iodide (HI)[4]

| Stability Concern | Incompatible Materials / Conditions | Decomposition Products | Reference(s) |

| Chemical Reactivity | Strong oxidizing agents, Strong bases | Dimethyloxosulfonium methylide (with base) | [1][3][4] |

| Thermal | Temperatures >208 °C | CO, CO₂, Sulfur Oxides, Hydrogen Iodide | [1][4] |

| Environmental | Light, Moisture (hygroscopic) | N/A | [3] |

Key Reactions

Synthesis Pathway

The most common laboratory and industrial synthesis involves the S-alkylation of dimethyl sulfoxide (B87167) (DMSO) with iodomethane (B122720) (methyl iodide).[1] This Sₙ2 reaction is typically performed by heating the reactants.

Generation of Dimethyloxosulfonium Methylide

A critical reaction demonstrating its instability in the presence of a strong base is the formation of dimethyloxosulfonium methylide (Corey's ylide). This is the foundational step for the Corey-Chaykovsky reaction.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established literature procedures.[6]

-

Materials:

-

Dimethyl sulfoxide (DMSO)

-

Iodomethane (Methyl Iodide, MeI)

-

Pressure vessel or round-bottom flask with reflux condenser

-

Acetone (B3395972) (for washing)

-

Chloroform (B151607) (optional, for washing)

-

-

Procedure:

-

Combine dimethyl sulfoxide (1.0 equivalent) and iodomethane (~1.0-2.5 equivalents) in a pressure vessel.[6] Caution: Iodomethane is volatile and toxic; this step must be performed in a fume hood.[6]

-

Seal the vessel and stir the mixture at a controlled temperature, typically between 70-80 °C.[6] The reaction time can vary from 24 to 48 hours.[6]

-

Monitor the reaction for the formation of a precipitate.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the resulting solid precipitate.

-

Wash the crude product thoroughly with a solvent like acetone or chloroform to remove unreacted starting materials.[6]

-

Dry the purified white to off-white crystals under reduced pressure. Recrystallization from water may be performed for higher purity.[2]

-

Thermal Stability Analysis Workflow

While specific TGA/DSC studies for this compound are not widely published, a general workflow for assessing its thermal stability would follow standard protocols for thermal analysis of chemical salts.

-

Protocol for Thermogravimetric Analysis (TGA):

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA crucible (typically alumina).[7]

-

Instrument Setup: Place the crucible onto the TGA balance. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.[8][9]

-

Heating Program: Initiate a dynamic heating program, for example, ramping the temperature from 25 °C to 300 °C at a linear rate of 10 °C/minute.[9]

-

Data Analysis: Record the sample mass as a function of temperature. The resulting TGA curve will show a sharp decrease in mass at the decomposition temperature. The derivative of this curve (DTG) can be used to pinpoint the temperature of maximum decomposition rate.

-

-

Protocol for Differential Scanning Calorimetry (DSC):

-

Sample Preparation: Weigh 3-10 mg of the sample into a DSC pan (e.g., aluminum) and seal it.[10] An empty, sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Heating Program: Program the instrument to scan at a linear rate (e.g., 10 °C/minute) over a temperature range that includes the melting/decomposition point (e.g., from 180 °C to 250 °C).[11]

-

Data Analysis: The DSC thermogram plots the differential heat flow against temperature. An endothermic peak will be observed corresponding to the melting and decomposition of the sample. The onset temperature of this peak is taken as the decomposition temperature.[11]

-

Conclusion

This compound is a structurally well-defined salt with predictable, yet critical, stability considerations. While stable under proper storage conditions, its reactivity with strong bases is fundamental to its utility in organic synthesis, and its thermal and environmental sensitivities must be managed to ensure reagent integrity. The data and protocols provided in this guide offer a technical foundation for the safe and effective application of this compound in advanced chemical research and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. This compound | 1774-47-6 [chemicalbook.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. sdfine.com [sdfine.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. epfl.ch [epfl.ch]

- 8. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 9. infinitalab.com [infinitalab.com]

- 10. sfu.ca [sfu.ca]

- 11. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Versatile Reagent: A Technical History of Trimethylsulfoxonium Iodide

For researchers, scientists, and drug development professionals, understanding the genesis of key reagents is paramount to innovation. Trimethylsulfoxonium (B8643921) iodide, a cornerstone of modern organic synthesis, possesses a rich history intertwined with the development of powerful carbon-carbon bond-forming reactions. This technical guide delves into the discovery, synthesis, and seminal applications of this indispensable sulfoxonium salt.

First synthesized in the mid-20th century, trimethylsulfoxonium iodide emerged from investigations into the reactivity of sulfonium (B1226848) salts.[1] Its preparation is a direct and efficient process involving the alkylation of dimethyl sulfoxide (B87167) (DMSO) with methyl iodide.[1][2][3] This exothermic reaction proceeds via the nucleophilic attack of the sulfur atom in DMSO on the electrophilic methyl group of methyl iodide, yielding the stable, white to off-white crystalline solid.[1] The compound is hygroscopic and readily soluble in polar solvents, which is crucial for its utility in various chemical transformations.[1]

While the synthesis was straightforward, the true potential of this compound was unlocked through the pioneering work of E.J. Corey and Michael Chaykovsky. Their development of what is now famously known as the Johnson-Corey-Chaykovsky reaction revolutionized the synthesis of three-membered rings.[4][5][6][7] This reaction involves the generation of dimethyloxosulfonium methylide, a sulfur ylide, by treating this compound with a strong base.[2][7][8][9] This ylide then serves as a potent methylene-transfer reagent, reacting with ketones, aldehydes, imines, and enones to produce epoxides, aziridines, and cyclopropanes, respectively.[4][5][6][7]

Physicochemical Properties and Identification

A summary of the key physicochemical properties of this compound is provided in the table below, offering a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 1774-47-6 | [10][11] |

| Molecular Formula | C3H9IOS | [10][11] |

| Molecular Weight | 220.07 g/mol | [2][10][11] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Melting Point | 208 to 212 °C (406 to 414 °F; 481 to 485 K) | [2] |

| Purity | Typically >98% | [9] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several reported methods. Below are detailed experimental protocols based on historical accounts.

Method 1: Reaction at Elevated Temperature

This protocol is a common laboratory-scale synthesis.

Procedure:

-

In a pressure vessel, combine dimethyl sulfoxide (2 mL, 28.2 mmol) and methyl iodide (1.75 mL, 28.1 mmol).[1]

-

Stir the mixture at 70 °C for 48 hours.[1]

-

After cooling, filter the resulting precipitate.

-

Wash the precipitate with chloroform (B151607) to yield the product.[1]

Method 2: Reflux Conditions

This method is suitable for larger scale preparations.

Procedure:

-

To a 500mL round bottom flask, add dimethyl sulfoxide (156g, 2mol) and methyl iodide (142g, 1mol).[1]

-

Place the flask in a high-performance refluxing device and heat the reaction for 3 days.[1]

-

Upon completion, cool the reaction mixture.

-

Filter the solid product and recrystallize twice from water to obtain pure this compound as white crystals.[1]

Quantitative Data from Synthesis Protocols

| Method | Reactants | Conditions | Yield | Melting Point (°C) | Reference |

| 1 | DMSO (28.2 mmol), MeI (28.1 mmol) | 70 °C, 48 hrs | Not specified | Not specified | [1] |

| 2 | DMSO (2 mol), MeI (1 mol) | Reflux, 3 days | ~60% | 203 (sublimation) | [1] |

The Corey-Chaykovsky Reaction: A Mechanistic Overview

The seminal application of this compound is as a precursor to the Corey-Chaykovsky reagent. The reaction pathway is a fundamental concept in organic chemistry.

First, this compound is deprotonated by a strong base, such as sodium hydride, to form dimethyloxosulfonium methylide (the sulfur ylide).[2][12] This ylide then acts as a nucleophile, attacking the carbonyl carbon of a ketone or aldehyde.[5][12] The resulting betaine (B1666868) intermediate undergoes an intramolecular SN2 reaction, where the alkoxide displaces the dimethyl sulfoxide leaving group to form the epoxide.[12]

Caption: Synthesis of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents - News & Updates_Industry News|Latest Industry Updates-Sunrise Group - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]

- 5. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 6. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]

- 7. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 8. Johnson-Corey-Chaykovsky_reaction [chemeurope.com]

- 9. nbinno.com [nbinno.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. Sulfoxonium, trimethyl-, iodide (1:1) | C3H9IOS | CID 74498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Physical Properties of Trimethylsulfoxonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of trimethylsulfoxonium (B8643921) iodide, with a specific focus on its melting point and solubility. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting quantitative data, detailed experimental methodologies, and visual representations of relevant chemical processes and experimental workflows.

Physical Properties of Trimethylsulfoxonium Iodide

This compound, an organosulfur compound with the chemical formula [(CH₃)₃SO]⁺I⁻, is a white to off-white crystalline solid at room temperature.[1][2] It is a sulfoxonium salt frequently utilized in organic synthesis, particularly as a precursor to dimethyloxosulfonium methylide for the preparation of epoxides in the Johnson–Corey–Chaykovsky reaction.[1][2] The compound is noted to be hygroscopic and sensitive to light.[1][3][4][5]

Melting Point

The reported melting point of this compound exhibits significant variation across different sources, which may be attributable to the purity of the sample or the experimental conditions under which the measurements were taken. A summary of the reported values is presented in the table below.

| Melting Point (°C) | Notes | Source(s) |

| 153 - 160 | [6] | |

| 160 - 175 | [7] | |

| 165 - 175 | [8] | |

| 175 | [4] | |

| 208 - 212 | with decomposition | [2][3][5] |

Solubility

This compound is generally characterized as being readily soluble in polar solvents.[1] Quantitative solubility data, primarily in water, is available from multiple sources, though with some inconsistencies. It is also reported to be soluble in dimethyl sulfoxide (B87167) (DMSO) and slightly soluble in methanol.[3]

| Solvent | Solubility | Temperature (°C) | Source(s) |

| Water | 15 g/L | 20 | [3][8] |

| Water | 38.5 g/L | 20 | [9] |

| Water | 50 g/L | Not Specified | [10] |

| Water | 50 mg/mL | Not Specified | [1][11] |

| Water | 5% (w/v) | Not Specified | [7] |

| Methanol | Slightly soluble | Not Specified | [3] |

| Dimethylformamide | Readily soluble | Not Specified | [1] |

| Dimethyl sulfoxide | Soluble | Not Specified | [3] |

Experimental Protocols

The following sections detail standardized methodologies for the determination of the melting point and solubility of solid compounds like this compound.

Melting Point Determination (Capillary Method)

This protocol describes a common and reliable method for determining the melting point range of a solid crystalline compound.[12][13][14][15]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or DigiMelt)

-

Glass capillary tubes (one end sealed)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals to a fine powder using a clean, dry mortar and pestle.

-

Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.

-

Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. To achieve dense packing, drop the capillary tube, sealed end down, through a long, narrow glass tube (approximately 2-3 feet) onto a hard surface.[14] The final packed sample height should be 2-3 mm.[13][14]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute ramp rate) to determine a rough melting range.[12]

-

Accurate Determination:

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).[15] The recorded value is the melting point range.

-

-

Purity Check (Mixed Melting Point): To confirm the identity of the compound, a mixed melting point determination can be performed. Mix an approximately 50:50 ratio of the sample with a known, pure standard. If the melting point of the mixture is sharp and unchanged, the compounds are identical. If the melting point is depressed and the range is broadened, the compounds are different.[12][14]

Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium shake-flask method, a standard technique for measuring the solubility of a solid in a liquid solvent.[16][17]

Apparatus:

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials or flasks with airtight seals

-

Volumetric flasks and pipettes

-

Filtration system (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

System Preparation: Add an excess amount of solid this compound to a vial containing a known volume or mass of the desired solvent (e.g., deionized water). The presence of undissolved solid is crucial to ensure saturation is reached.[17]

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 20 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system should be visually inspected to confirm that excess solid remains.[17]

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant liquid using a syringe.

-

Filtration: Immediately filter the saturated solution through a syringe filter into a clean, dry container. This step is critical to remove any microscopic undissolved particles.

-

Sample Analysis:

-

Accurately weigh or measure the volume of the clear, saturated solution.

-

Dilute the sample quantitatively with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Measure the concentration of this compound in the diluted sample using a pre-calibrated analytical method.

-

-

Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. Express the solubility in appropriate units, such as g/L or mg/mL.

Visualizations: Workflows and Chemical Pathways

The following diagrams, generated using the DOT language, illustrate key experimental and chemical processes involving this compound.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid sample.

Workflow for Solubility Determination

References

- 1. Page loading... [guidechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. fishersci.com [fishersci.com]

- 5. chemwhat.com [chemwhat.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound, RARECHEM AQ A1 0066, Trimethylsulfoxonium, this compound, Trimethysulfoxonium Iodide suppliers in India. [sodiumiodide.net]

- 8. This compound(1774-47-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. This compound | 1774-47-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. 1774-47-6 CAS | this compound | Laboratory Chemicals | Article No. 6367F [lobachemie.com]

- 11. This compound, CAS No. 1774-47-6 - iChemical [ichemical.com]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Determination of Melting Point [wiredchemist.com]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 17. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to Trimethylsulfoxonium Iodide: Safety, Handling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsulfoxonium (B8643921) iodide (TMSOI) is a versatile and potent reagent widely utilized in organic synthesis, particularly as a methylating agent and a precursor for the preparation of dimethyloxosulfonium methylide (Corey-Chaykovsky reagent). Its application is crucial in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the safety, handling, and experimental protocols associated with trimethylsulfoxonium iodide to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its safe handling and storage.

| Property | Value | References |

| CAS Number | 1774-47-6 | [1][2][3][4][5][6] |

| Molecular Formula | (CH₃)₃S(I)O | [4] |

| Molecular Weight | 220.07 g/mol | [4][6][7] |

| Appearance | White to light yellow or pale yellow crystalline powder | [2][4][5][7][8] |

| Melting Point | 153 - 175 °C; 208-212 °C (decomposition) | [4][5][6][9] |

| Solubility | Soluble in water (approx. 50 g/L) | [1][5][9] |

| pH | 4.8 - 6.0 (50 g/L solution at 25°C) | [9] |

Safety and Hazard Information

This compound is considered a hazardous substance and requires careful handling.[8] The primary hazards are skin, eye, and respiratory tract irritation.[2][8][10][11]

Toxicological Data

The toxicological properties of this material have not been fully investigated.[2][3] However, some acute toxicity data is available:

| Route of Exposure | Species | LD50 Value | References |

| Intravenous | Mouse | 180 mg/kg | [8][12] |

| Intraperitoneal | Mouse | 900 mg/kg | [8][12] |

| Oral | Rat | > 2000 mg/kg | [9] |

Health Effects

-

Inhalation : May cause respiratory tract irritation.[2] Long-term exposure to respiratory irritants may lead to airway diseases.[8]

-

Skin Contact : Causes skin irritation.[8][10][11] Prolonged or repeated contact may lead to dermatitis.[8] Entry through cuts or abrasions may cause systemic injury.[8]

-

Ingestion : May cause irritation of the digestive tract.[2] While not thought to produce harmful effects upon ingestion, it may be damaging to individuals with pre-existing organ damage.[12]

-

Chronic Effects : Chronic exposure to iodides may affect the thyroid gland and can cause a toxic syndrome known as "iodism".[8][12]

Handling and Storage Precautions

Adherence to proper handling and storage protocols is critical to minimize risks.

Personal Protective Equipment (PPE)

A detailed workflow for donning and doffing PPE should be followed to ensure maximum protection.

Caption: Personal Protective Equipment (PPE) Workflow.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[10][11]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][3]

Handling Procedures

-

Avoid breathing dust.[10] Minimize dust generation and accumulation.[2][10]

-

Wash hands thoroughly after handling and before breaks.[2][13][14]

Storage Conditions

-

Protect from light as the material is light-sensitive.[1][2][3][14]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][3][8]

Accidental Release and First Aid Measures

A clear and logical procedure should be followed in the event of an accidental release or exposure.

Caption: Emergency Response Procedures.

Experimental Protocols

This compound is a key reagent in several important organic transformations.

Generation of Dimethyloxosulfonium Methylide (Corey-Chaykovsky Reagent)

This ylide is commonly used for the preparation of epoxides from ketones and aldehydes.[6]

Methodology:

-

Apparatus Setup: A three-necked, round-bottomed flask is equipped with a magnetic stir bar, a nitrogen inlet, a reflux condenser with a nitrogen outlet, and a rubber septum for temperature monitoring and reagent addition.

-

Inert Atmosphere: The flask is flushed with nitrogen for 5 minutes.

-

Reagent Addition: this compound (1.0 equivalent) is charged into the flask, followed by the addition of anhydrous tetrahydrofuran (B95107) (THF) via syringe.

-

Ylide Formation: A 1.0 M solution of potassium tert-butoxide in THF (1.0 equivalent) is added via syringe.

-

Reaction: The mixture is heated at reflux for 2 hours. The resulting solution contains dimethylsulfoxonium methylide and precipitated potassium iodide.

-

Substrate Addition: The solution is cooled to 0°C, and a solution of the carbonyl compound (e.g., Boc-L-phenylalanine 4-nitrophenyl ester, 0.33 equivalents) in anhydrous THF is added dropwise, maintaining the internal temperature below 5°C.

-

Reaction Completion: The mixture is stirred for 1 hour at 0°C.

-

Workup: Water is added to the reaction mixture, and stirring is continued for 15 minutes at 0°C. The mixture is then warmed to room temperature, filtered through Celite, and the solvent is removed by rotary evaporation.

Site-Selective Methylation of Carbohydrates

This compound can be used as a "green" methylating agent in the presence of an iron catalyst.[15][16]

Methodology:

-

Reaction Setup: The carbohydrate substrate (1.0 equivalent), potassium carbonate (K₂CO₃, 1.5-2.5 equivalents), and the iron catalyst (e.g., Fe(dipm)₃, 0.1 equivalents) are dissolved in a dry solvent mixture of acetonitrile (B52724) (CH₃CN) and dimethylformamide (DMF) (4:1 v/v) in an oven-dried tube containing a magnetic stir bar.

-

Reagent Addition: this compound (1.5-2.0 equivalents) is added to the mixture.

-

Reaction: The mixture is stirred vigorously at 80°C for the designated time, as monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is concentrated in vacuo.

-

Purification: The crude residue is purified by column chromatography on silica (B1680970) gel to yield the desired methylated product.

Caption: General Workflow for Carbohydrate Methylation.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[3][14] Do not allow the product to enter drains.[14]

Conclusion

This compound is an invaluable reagent in modern organic synthesis. A thorough understanding of its hazards and strict adherence to the safety and handling precautions outlined in this guide are paramount for its safe utilization. The provided experimental protocols offer a foundation for its application in the laboratory, contributing to the advancement of chemical research and drug development.

References

- 1. fishersci.com [fishersci.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. fishersci.com [fishersci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound, RARECHEM AQ A1 0066, Trimethylsulfoxonium, this compound, Trimethysulfoxonium Iodide suppliers in India. [sodiumiodide.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Sulfoxonium, trimethyl-, iodide (1:1) | C3H9IOS | CID 74498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. aksci.com [aksci.com]

- 11. dl.novachem.com.au [dl.novachem.com.au]

- 12. sdfine.com [sdfine.com]

- 13. lobachemie.com [lobachemie.com]

- 14. sodiumiodide.net [sodiumiodide.net]

- 15. rsc.org [rsc.org]

- 16. This compound: a green methylating agent for site-selective methylation of carbohydrates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

The Formation of Dimethyloxosulfonium Methylide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyloxosulfonium methylide, commonly known as the Corey-Chaykovsky reagent, is a pivotal sulfur ylide in modern organic synthesis. Its significance lies in its ability to act as a methylene-transfer agent, enabling the efficient synthesis of epoxides, cyclopropanes, and aziridines from a variety of carbonyl compounds, enones, and imines. This technical guide provides an in-depth exploration of the mechanism of its formation, detailed experimental protocols for its generation, and a compilation of quantitative data to inform its application in research and development.

The Mechanism of Formation: A Deprotonation Pathway

Dimethyloxosulfonium methylide is a reactive intermediate that is typically generated in situ for immediate use in subsequent reactions. The fundamental mechanism of its formation is an acid-base reaction involving the deprotonation of a stable sulfoxonium salt precursor by a strong base.[1][2]

The most commonly employed precursor is trimethyloxosulfonium iodide, which can be synthesized by the reaction of dimethyl sulfoxide (B87167) (DMSO) with methyl iodide.[3][4] The key mechanistic steps for the formation of the ylide are as follows:

-

Preparation of the Precursor Salt : Dimethyl sulfoxide (DMSO) acts as a nucleophile, attacking the methyl group of methyl iodide in an SN2 reaction. This results in the formation of the stable trimethyloxosulfonium iodide salt.

-

Deprotonation : A strong base, most commonly sodium hydride (NaH), is used to abstract a proton from one of the methyl groups of the trimethyloxosulfonium salt.[5][6] The acidity of these protons is significantly increased by the adjacent positively charged sulfur atom.

-

Ylide Formation : The removal of a proton results in the formation of a carbanion adjacent to the sulfoxonium center, creating the zwitterionic ylide, dimethyloxosulfonium methylide.[7] This ylide is stabilized by the electrostatic interaction between the negatively charged carbon and the positively charged sulfur, as well as by hyperconjugation.[8]

The following diagram illustrates the formation of the trimethyloxosulfonium iodide precursor and the subsequent deprotonation to yield dimethyloxosulfonium methylide.

Caption: Formation of Trimethyloxosulfonium Iodide and its Deprotonation.

Experimental Protocols

The following is a detailed experimental protocol for the in situ generation of dimethyloxosulfonium methylide, adapted from a procedure published in Organic Syntheses.[9]

In-situ Generation of Dimethyloxosulfonium Methylide

Materials:

-

Trimethyloxosulfonium iodide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous Tetrahydrofuran (B95107) (THF) or Dioxane (optional, as solvent)

-

Nitrogen or Argon gas for inert atmosphere

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Septa

-

Syringes

-

Nitrogen/Argon inlet

Procedure:

-

Preparation of the Reaction Vessel : A 500-mL, three-necked, round-bottomed flask equipped with a magnetic stirrer is dried in an oven and allowed to cool under a stream of dry nitrogen.

-

Washing of Sodium Hydride : 8.8 g (0.22 mole) of a 60% sodium hydride dispersion in oil is placed in the flask. The mineral oil is removed by washing with petroleum ether under an inert atmosphere, followed by decantation.

-

Addition of Solvent and Precursor : 250 mL of anhydrous DMSO is added to the washed sodium hydride. 48.4 g (0.22 mole) of trimethyloxosulfonium iodide is then added to the stirred suspension.

-

Ylide Formation : The mixture is stirred at room temperature under a nitrogen atmosphere. The reaction is typically complete within 45-60 minutes, indicated by the cessation of hydrogen gas evolution. The resulting solution of dimethyloxosulfonium methylide in DMSO is ready for use.

Note on Stability : Solutions of dimethyloxosulfonium methylide in tetrahydrofuran (THF) or dioxane are reported to be stable for several months when stored under an inert atmosphere at 0°C. At room temperature, decomposition becomes significant after approximately one week. The concentration of the ylide solution can be determined by titration with a standard acid.

Quantitative Data

The efficacy of dimethyloxosulfonium methylide is typically quantified by the yield of the product in a subsequent reaction. The following table summarizes representative yields for the epoxidation of various ketones using the in situ generated ylide.

| Ketone Substrate | Product | Yield (%) | Reference |

| Cyclohexanone | 1-Oxaspiro[2.5]octane | 90-95 | [9] |

| Benzophenone | 2,2-Diphenyloxirane | 90 | |

| Cycloheptanone | 1-Oxaspiro[2.6]nonane | 71 | |

| 4-tert-Butylcyclohexanone | 4-tert-Butyl-1-oxaspiro[2.5]octane | 92 | |

| 3,3,5-Trimethylcyclohexanone | 3,3,5-Trimethyl-1-oxaspiro[2.5]octane | 85 |

Spectroscopic Data

The formation and presence of dimethyloxosulfonium methylide can be confirmed by spectroscopic methods.

| Spectroscopy | Data | Reference |

| 1H NMR (Dioxane) | δ 6.86 (s, 6H), 8.30 (s, 2H) |

Application in Synthesis: The Corey-Chaykovsky Reaction

The primary application of dimethyloxosulfonium methylide is in the Corey-Chaykovsky reaction, which is a cornerstone for the synthesis of three-membered rings.[1][7] The general mechanism involves the nucleophilic addition of the ylide to a carbonyl group, followed by an intramolecular SN2 reaction.

The workflow for a typical Corey-Chaykovsky epoxidation reaction is depicted below.

Caption: General workflow for a Corey-Chaykovsky epoxidation.

Conclusion

Dimethyloxosulfonium methylide is an indispensable reagent in organic synthesis, offering a reliable and high-yielding method for the formation of epoxides, cyclopropanes, and aziridines. The mechanism of its formation via the deprotonation of a readily available sulfoxonium salt is well-understood and amenable to straightforward experimental execution. The data and protocols presented in this guide are intended to provide researchers and drug development professionals with the foundational knowledge required for the successful application of this versatile ylide in their synthetic endeavors.

References

- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Johnson-Corey-Chaykovsky_reaction [chemeurope.com]

- 4. chem.pku.edu.cn [chem.pku.edu.cn]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 7. Dimethylsulfoxonium Methylide|Corey-Chaykovsky Reagent [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

The Role of Trimethylsulfoxonium Iodide as a Methylene-Transfer Reagent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsulfoxonium (B8643921) iodide is a versatile and powerful salt extensively utilized in organic synthesis as a precursor to dimethylsulfoxonium methylide, a key methylene-transfer reagent. This ylide, often referred to as the Corey-Chaykovsky reagent, is instrumental in the formation of three-membered rings, most notably epoxides and cyclopropanes, through the renowned Corey-Chaykovsky reaction. Its ability to efficiently transfer a methylene (B1212753) group (CH₂) to a variety of electrophilic substrates makes it an indispensable tool in the construction of complex molecular architectures, particularly in the realms of natural product synthesis and pharmaceutical development. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and applications of trimethylsulfoxonium iodide as a methylene-transfer reagent.

The Corey-Chaykovsky Reaction: Mechanism and Principles

The synthetic utility of this compound lies in its deprotonation by a strong base to form dimethylsulfoxonium methylide, a sulfur ylide. This ylide is a nucleophilic species that readily reacts with various electrophiles. The Corey-Chaykovsky reaction encompasses the reaction of this ylide with carbonyl compounds (aldehydes and ketones) to yield epoxides, and with α,β-unsaturated carbonyl compounds to afford cyclopropanes.[1][2]

The generation of the active methylene-transfer reagent, dimethylsulfoxonium methylide, is the initial and crucial step. This is typically achieved by treating this compound with a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF).[3][4]

Generation of Dimethylsulfoxonium Methylide.

Epoxidation of Aldehydes and Ketones

When dimethylsulfoxonium methylide reacts with an aldehyde or a ketone, it undergoes a nucleophilic addition to the carbonyl carbon. This addition forms a betaine (B1666868) intermediate. Subsequently, an intramolecular SN2 reaction occurs where the oxygen anion displaces the dimethyl sulfoxide (DMSO) leaving group, resulting in the formation of an epoxide.[5] This process is highly efficient for a wide range of aldehydes and ketones.[6]

References

- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Diastereoselective Johnson–Corey–Chaykovsky trifluoroethylidenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Epoxide synthesis by sulfonium ylide addition [organic-chemistry.org]

- 6. The first Corey-Chaykovsky epoxidation and cyclopropanation in ionic liquids [organic-chemistry.org]

The Corey-Chaykovsky Reaction: A Technical Guide to the Synthesis of Three-Membered Rings

The Corey-Chaykovsky reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of three-membered rings such as epoxides, aziridines, and cyclopropanes.[1][2] This reaction, involving the addition of a sulfur ylide to a ketone, aldehyde, imine, or enone, has become an indispensable tool for researchers, scientists, and drug development professionals.[2][3] Its significance lies in its ability to construct strained ring systems, often with high stereocontrol, which are key structural motifs in numerous natural products and pharmaceutical agents.[1][4] This technical guide provides an in-depth overview of the core principles of the Corey-Chaykovsky reaction, including its mechanism, scope, and detailed experimental protocols.

Core Principles and Mechanism

The fundamental transformation in the Corey-Chaykovsky reaction is the transfer of a methylene (B1212753) or substituted methylene group from a sulfur ylide to an electrophilic double bond.[5] The reaction is initiated by the generation of the sulfur ylide, typically in situ, through the deprotonation of a sulfonium (B1226848) or sulfoxonium salt with a strong base.[5][6]

The generally accepted mechanism proceeds through a two-step sequence:

-

Nucleophilic Addition: The nucleophilic carbon of the sulfur ylide attacks the electrophilic carbon of the carbonyl, imine, or the β-carbon of an α,β-unsaturated system.[2][7] This initial attack forms a betaine (B1666868) intermediate, a species containing both a negatively charged oxygen (or nitrogen) and a positively charged sulfur.[8]

-

Intramolecular Ring Closure: The negatively charged heteroatom in the betaine intermediate then acts as an internal nucleophile, attacking the carbon atom bearing the sulfonium or sulfoxonium group.[7] This intramolecular SN2 reaction results in the formation of the three-membered ring and the expulsion of a neutral dialkyl sulfide (B99878) or dialkyl sulfoxide (B87167) as a byproduct.[3][7]

A key distinction from the related Wittig reaction is the nature of the intermediate and the leaving group. In the Wittig reaction, the oxaphosphetane intermediate collapses to form a very stable phosphorus-oxygen double bond, leading to an alkene.[6] In the Corey-Chaykovsky reaction, the better leaving group ability of the sulfide or sulfoxide favors the intramolecular displacement to form the three-membered ring.[3]

Sulfur Ylides: The Heart of the Reaction

The choice of the sulfur ylide is crucial as it dictates the reactivity and, in many cases, the stereochemical outcome of the reaction. There are two main classes of sulfur ylides used:

-

Sulfonium Ylides (e.g., Dimethylsulfonium methylide): These are generally more reactive and less stable, requiring generation and use at low temperatures.[9] They are typically prepared from trimethylsulfonium (B1222738) halides.

-

Sulfoxonium Ylides (e.g., Dimethyloxosulfonium methylide, Corey's ylide): These are more stable and less reactive than their sulfonium counterparts.[9] This difference in reactivity can lead to different reaction outcomes. For instance, with α,β-unsaturated ketones, sulfonium ylides often favor 1,2-addition to the carbonyl group to form epoxides, while the less reactive sulfoxonium ylides tend to undergo 1,4-conjugate addition to yield cyclopropanes.[2][5]

The ylides can be unsubstituted (transferring a CH2 group) or substituted. Substituted ylides allow for the introduction of various functionalities into the three-membered ring.[6] The use of chiral sulfides to generate the ylides has been a major focus in the development of enantioselective Corey-Chaykovsky reactions.[6][10]

Scope of the Reaction and Substrates

The Corey-Chaykovsky reaction exhibits a broad substrate scope, tolerating a wide range of functional groups.[4]

Epoxidation of Aldehydes and Ketones

The synthesis of epoxides is the most common application of the Corey-Chaykovsky reaction.[2] It is applicable to a wide variety of aldehydes and ketones, including aliphatic, aromatic, and heterocyclic substrates.[11] The reaction with substituted ylides often proceeds with high diastereoselectivity, typically favoring the formation of trans-epoxides.[9]

Aziridination of Imines

The reaction of sulfur ylides with imines provides a direct route to aziridines.[2][12] This aza-Corey-Chaykovsky reaction is a valuable alternative to other aziridination methods.[13] The stereochemical outcome of the aziridination can be influenced by the nature of the imine and the ylide. For instance, the reaction of dimethylsulfonium methylide with chiral sulfinyl imines has been shown to produce chiral aziridines with high diastereomeric excess.[14] Interestingly, in some cases, such as with trifluoroethylidenation, a cis-selectivity for aziridination has been observed, in contrast to the trans-selectivity seen in epoxidation and cyclopropanation with the same ylide.[15][16]

Cyclopropanation of α,β-Unsaturated Carbonyl Compounds

As mentioned earlier, the reaction of sulfoxonium ylides with enones and other Michael acceptors typically results in the formation of cyclopropanes via a Michael-initiated ring closure (MIRC) mechanism.[6] This provides a powerful method for the synthesis of functionalized cyclopropane (B1198618) rings.[4]

Quantitative Data Summary

The following tables summarize representative quantitative data for the Corey-Chaykovsky reaction, highlighting yields and stereoselectivities.

| Entry | Substrate (Ketone/Aldehyde) | Ylide Precursor | Base | Solvent | Product | Yield (%) | ee (%) | Reference |

| 1 | Acetophenone | Trimethylsulfoxonium (B8643921) iodide | La-Li3-BINOL complex | THF | 2-methyl-2-phenyloxirane | >99 | 97 | [3] |

| 2 | 2-Naphthyl methyl ketone | Trimethylsulfoxonium iodide | La-Li3-BINOL complex | THF | 2-methyl-2-(naphthalen-2-yl)oxirane | 97 | 96 | [3] |

| 3 | Cyclohexyl methyl ketone | This compound | La-Li3-BINOL complex | THF | 2-cyclohexyl-2-methyloxirane | 93 | 91 | [3] |

| 4 | Benzaldehyde | Chiral sulfide + MeI | KHMDS | Toluene | (R)-Stilbene oxide | 95 | 98 | [17] |

| 5 | Benzaldehyde | Chiral sulfide + Allyl bromide | CsOH·H2O | MTBE | (2R,3S)-2-phenyl-3-vinyloxirane | 85 | 96 | [10] |

| 6 | Cinnamaldehyde | Chiral sulfide + MeI | KHMDS | Toluene | (R,E)-2-styryloxirane | 92 | 97 | [17] |

| Entry | Substrate (Imine) | Ylide Precursor | Base | Solvent | Product | Yield (%) | de (%) | Reference |

| 1 | N-(4-methoxybenzylidene)-4-methylbenzenesulfonamide | Trimethylsulfonium iodide | NaH | DMSO | 2-(4-methoxyphenyl)-1-tosylaziridine | 85 | >95:5 | [12] |

| 2 | (R,E)-N-benzylidene-2-methylpropane-2-sulfinamide | Dimethylsulfonium methylide | in situ | THF | (R)-2-((R)-1-phenylethyl)aziridine | 84 | 95 | [14] |

| 3 | (R,E)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide | Dimethylsulfonium methylide | in situ | THF | (R)-2-(4-chlorophenyl)aziridine | 75 | 94 | [14] |

| 4 | N-((E)-4-phenylbutylidene)aniline | Trimethylsulfonium iodide | NaH | DMSO | 1,2-diphenyl-5-azaspiro[2.4]heptane | 80 | - | [5] |

| Entry | Substrate (Enone) | Ylide Precursor | Base | Solvent | Product | Yield (%) | ee (%) | Reference |

| 1 | Chalcone | Dimethylsulfoxonium methylide | La-Li3-(biphenyldiolate)3 | THF | trans-1,2-dibenzoylcyclopropane | 97 | 99 | [17] |

| 2 | (E)-4-phenylbut-3-en-2-one | Dimethylsulfoxonium methylide | La-Li3-(biphenyldiolate)3 | THF | trans-1-acetyl-2-phenylcyclopropane | 85 | 98 | [17] |

| 3 | Cyclohex-2-en-1-one | Dimethylsulfoxonium methylide | "Instant Methylide" | DMSO | Bicyclo[4.1.0]heptan-2-one | 80 | - | [18] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of the Corey-Chaykovsky reaction. Below are representative protocols for epoxidation, aziridination, and cyclopropanation.

Protocol 1: Epoxidation of an Aldehyde

This protocol describes the epoxidation of an allyl cyclohexanone (B45756).[9]

Materials:

-

Trimethylsulfonium iodide (1.65 eq)

-

Dry Dimethyl sulfoxide (DMSO)

-

Allyl cyclohexanone (1.0 eq)

-

Potassium tert-butoxide (1.65 eq)

-

Ethyl ether

-

Water

-

Anhydrous Magnesium sulfate (B86663) (MgSO4)

Procedure:

-

To a stirred solution of dry DMSO (25 mL), add trimethylsulfonium iodide (1.65 eq) and stir until the salt is completely dissolved.

-

Add the allyl cyclohexanone (7.15 mmol, 1.0 eq) to the solution.

-

Add a solution of potassium tert-butoxide (1.65 eq) in DMSO (17 mL).

-

Stir the resulting solution at room temperature for 2 hours.

-

After 2 hours, quench the reaction by adding water.

-

Extract the aqueous mixture with ethyl ether.

-

Wash the combined organic phases with water and dry over anhydrous MgSO4.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to afford the desired epoxide (88% yield).[9]

Protocol 2: Aziridination of an Imine (General Procedure)

This is a general protocol for the diastereoselective aziridination of N-tert-butanesulfinyl imines.[14]

Materials:

-

Trimethylsulfonium iodide (1.2 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

-

Anhydrous DMSO

-

Anhydrous THF

-

N-tert-butanesulfinyl imine (1.0 eq)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a suspension of sodium hydride (1.2 eq) in anhydrous DMSO at room temperature, add trimethylsulfonium iodide (1.2 eq) in one portion.

-

Stir the mixture for 15 minutes, during which time it will become a clear solution.

-

Add anhydrous THF, followed by a solution of the N-tert-butanesulfinyl imine (1.0 eq) in anhydrous THF.

-

Stir the reaction at room temperature for the appropriate time (typically 1-3 hours, monitor by TLC).

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by flash column chromatography to yield the desired aziridine.

Protocol 3: Cyclopropanation of an Enone ("Instant Methylide" Modification)

This protocol describes a simplified procedure for the cyclopropanation of enones.[18]

Materials:

-

α,β-Unsaturated ketone (enone) (1.0 eq)

-

This compound (1.2 eq)

-

Potassium tert-butoxide (or Sodium Hydride) (1.2 eq)

-

DMSO

Procedure:

-

Prepare a mixture of this compound (1.2 eq) and potassium tert-butoxide (1.2 eq). This mixture can be stored.

-

Dissolve the enone substrate (1.0 eq) in DMSO.

-

Add the premixed sulfoxonium salt-base mixture to the solution of the enone.

-

Stir the resulting mixture at room temperature for 1 hour or heat to approximately 60°C for 15 minutes.

-

Monitor the reaction by TLC.

-

Upon completion, work up the reaction by adding water and extracting with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the organic phase, dry it, and concentrate it to obtain the crude cyclopropane, which is often pure enough for subsequent steps.

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of the Corey-Chaykovsky reaction and a typical experimental workflow.

References

- 1. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]

- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 3. Enantioselective synthesis of 2,2-disubstituted terminal epoxides via catalytic asymmetric Corey-Chaykovsky epoxidation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. adichemistry.com [adichemistry.com]

- 6. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Aziridine synthesis [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 15. Diastereoselective Johnson–Corey–Chaykovsky trifluoroethylidenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Asymmetric transformations from sulfoxonium ylides - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05708A [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

Theoretical Insights into the Reactivity of Sulfoxonium Ylides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoxonium ylides are a class of highly versatile reagents in organic synthesis, prized for their unique reactivity that bridges the gap between stable phosphorus ylides and more reactive unstabilized sulfur ylides. Their ambiphilic nature, possessing both nucleophilic and electrophilic characteristics, allows them to participate in a wide array of chemical transformations, including cyclopropanations, epoxidations, and transition-metal-catalyzed cross-coupling reactions. This technical guide delves into the theoretical studies that have elucidated the reactivity of sulfoxonium ylides, providing a comprehensive overview of their electronic structure, stability, and the mechanistic pathways they undertake in key organic reactions. The insights are primarily drawn from computational chemistry, particularly Density Functional Theory (DFT), which has proven to be an invaluable tool in understanding and predicting the behavior of these fascinating chemical entities.

Core Concepts: Stability and Electronic Structure

The reactivity of a sulfoxonium ylide is intrinsically linked to its electronic structure and stability. Unlike their sulfonium (B1226848) counterparts, sulfoxonium ylides possess an additional oxygen atom attached to the sulfur, which significantly influences their properties. The stability of the carbanion in sulfoxonium ylides is attributed to two main factors:

-

Electrostatic Attraction: The positive charge on the sulfur atom electrostatically stabilizes the adjacent negative charge on the carbon atom.

-

Negative Hyperconjugation: There is a stabilizing interaction between the lone pair of the carbanion and the antibonding (σ*) orbital of the sulfur-oxygen bond.

Theoretical calculations have largely dismissed the older hypothesis of d-orbital participation in the stabilization of the ylide carbanion. The presence of the electron-withdrawing sulfoxonium group generally makes these ylides more stable and less reactive than sulfonium ylides. This difference in stability is a key determinant of their chemoselectivity in reactions with α,β-unsaturated carbonyl compounds, where sulfoxonium ylides preferentially undergo 1,4-addition (cyclopropanation) while less stable sulfonium ylides favor 1,2-addition (epoxidation).

Reaction Mechanisms: A Computational Perspective

Theoretical studies have been instrumental in mapping out the intricate mechanistic details of reactions involving sulfoxonium ylides. This section will explore some of the most significant findings.

The Corey-Chaykovsky Reaction

One of the most well-known applications of sulfur ylides is the Corey-Chaykovsky reaction, which is used to synthesize epoxides, cyclopropanes, and aziridines from carbonyls, enones, and imines, respectively.[1] The reaction proceeds through a nucleophilic addition of the ylide to the electrophile, forming a betaine (B1666868) intermediate, which then undergoes an intramolecular nucleophilic substitution to yield the three-membered ring and dimethyl sulfoxide (B87167) (DMSO) as a byproduct.

The chemoselectivity of sulfonium versus sulfoxonium ylides in this reaction is a classic example of how subtle changes in reagent stability can dictate the reaction outcome. Unstabilized sulfonium ylides are "harder" nucleophiles and react irreversibly at the "harder" electrophilic center of an enone (the carbonyl carbon), leading to epoxides. In contrast, the more stabilized, "softer" sulfoxonium ylides undergo a reversible 1,2-addition, allowing for the thermodynamically favored 1,4-conjugate addition to occur, which ultimately leads to cyclopropanes.

Transition-Metal-Catalyzed Reactions

In recent years, α-carbonyl sulfoxonium ylides have gained prominence as safe and versatile carbene precursors in transition-metal-catalyzed reactions.[2] They have a dual role, capable of acting as both a C-H activation substrate and a carbene precursor.[3][4]

A notable example is the ruthenium-catalyzed dehydrogenative annulation. DFT calculations have revealed a multi-step mechanism for this transformation:

-